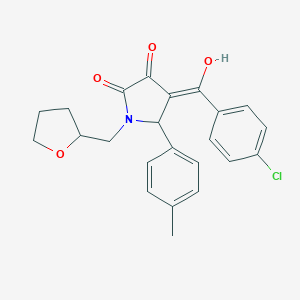![molecular formula C19H21NO5 B266955 Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate, also known as MEAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEAA is a benzamide derivative, which is synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has several advantages for lab experiments, including its well-established synthesis method, high purity, and potential applications in various fields. However, this compound also has some limitations, including its relatively high cost and limited availability. This compound is also a relatively new compound, and its biological effects and mechanisms of action are not fully understood.
Future Directions
There are several future directions for research on Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate. One area of interest is the development of novel drugs based on this compound. This compound has been used as a building block in the design and synthesis of various drugs, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the exact molecular targets of this compound and the signaling pathways involved in its biological effects. Additionally, studies on the toxicity and pharmacokinetics of this compound are needed to assess its safety for human use.
Synthesis Methods
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with 4-(2-ethoxyethoxy)benzoyl chloride to form the benzamide derivative, this compound. The synthesis method for this compound is well-established, and the purity of the compound can be achieved through various purification techniques, including column chromatography.
Scientific Research Applications
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been used as a building block in the design and synthesis of novel drugs. In materials science, this compound has been used as a monomer in the synthesis of polymers with desirable properties, such as biodegradability and biocompatibility. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.
properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2-ethoxyethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-24-12-13-25-17-10-6-14(7-11-17)18(21)20-16-8-4-15(5-9-16)19(22)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
InChI Key |
GVRWUPIGJXKGSQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)
![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)

![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
